molecular formula C9H6ClNO2 B6337191 3-(4-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 862588-73-6

3-(4-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No. B6337191
CAS RN: 862588-73-6
M. Wt: 195.60 g/mol
InChI Key: ITVJGZHBGBXTFV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions of the reaction, and the mechanism .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity : Novel heterocyclic compounds containing 3-(4-Chlorophenyl)-1,2-oxazol-5-ol derivatives have been synthesized and evaluated for their antibacterial efficacy. These compounds exhibited good antibacterial activity against pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
  • Antifungal Activity : Synthesis of 1,2,3-triazole derivatives incorporating this compound showed promising antifungal activities against various Candida strains. One particular derivative demonstrated significant efficacy, indicating potential for further modifications to enhance its antifungal profile (Lima-Neto et al., 2012).

Anticancer Applications

  • Anticancer Potential : Several studies have focused on the anticancer properties of this compound derivatives. One study synthesized and tested a series of novel compounds for their in vitro anticancer activity against a panel of 60 human tumor cell lines, with certain derivatives showing high potency (Kattimani et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of this compound have been evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies have identified compounds with high inhibition efficiencies, offering potential applications in protecting industrial materials from corrosion (Lagrenée et al., 2002).

Optical and Electronic Properties

  • Photophysical and Nonlinear Optical Behavior : Research into the optical properties of this compound derivatives has uncovered compounds with significant nonlinear optical behavior and photophysical properties. These findings suggest applications in optical limiting and photonic devices (Murthy et al., 2013).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be involved in .

properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVJGZHBGBXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407852
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

467253-22-1
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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